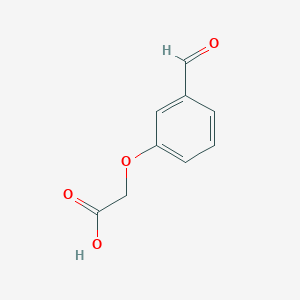

3-Formylphenoxyacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBBQMHTRDEPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345104 | |

| Record name | 3-Formylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37748-09-7 | |

| Record name | 3-Formylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formylphenoxyacetic Acid from 3-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-formylphenoxyacetic acid from 3-hydroxybenzaldehyde. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. This document includes a detailed experimental protocol, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its structure, featuring a reactive aldehyde group, a carboxylic acid moiety, and an aromatic ether linkage, makes it a versatile building block for a variety of molecular scaffolds. The synthesis from readily available 3-hydroxybenzaldehyde provides a straightforward and efficient route to this compound. The core of this synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.

Reaction Scheme

The synthesis of this compound from 3-hydroxybenzaldehyde proceeds via a Williamson ether synthesis, followed by hydrolysis of the resulting ester intermediate.

An In-depth Technical Guide to 3-Formylphenoxyacetic Acid: Chemical Properties, Structure Elucidation, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenoxyacetic acid, a member of the phenoxyacetic acid class of compounds, holds interest within the scientific community, particularly in the fields of chemical synthesis and drug discovery. Its structure, featuring a reactive aldehyde group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules and potential pharmacophores. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a thorough guide to its structure elucidation through modern spectroscopic techniques.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(3-formylphenoxy)acetic acid | N/A |

| CAS Number | 37748-09-7 | [1] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 116-118 °C | N/A |

| Boiling Point | Not available | N/A |

| SMILES | O=Cc1cccc(OCC(=O)O)c1 | N/A |

| InChI | InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | N/A |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzaldehyde with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The following protocol is adapted from the well-established synthesis of the isomeric o-formylphenoxyacetic acid[2].

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3-Hydroxybenzaldehyde

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the Sodium Phenoxide: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in distilled water. To this, add one molar equivalent of 3-hydroxybenzaldehyde with stirring until a homogenous solution of the sodium salt of 3-hydroxybenzaldehyde is formed.

-

Addition of Chloroacetic Acid: To the solution from step 1, add a solution of one molar equivalent of chloroacetic acid that has been neutralized with an appropriate amount of sodium hydroxide in water.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle boil with continuous stirring. Maintain the reflux for a period of 3-4 hours to ensure the completion of the reaction.

-

Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the this compound.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to obtain the final product.

Structure Elucidation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

-

Aldehydic Proton: A singlet in the region of 9.8-10.1 ppm, characteristic of an aldehyde proton.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The meta-substitution pattern will lead to distinct coupling constants.

-

Methylene Protons: A singlet around 4.7 ppm, corresponding to the two protons of the -OCH₂- group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which is often exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals, confirming the number of unique carbon atoms in the structure.

-

Carbonyl Carbons: The aldehyde carbonyl carbon is expected around 190-195 ppm, and the carboxylic acid carbonyl carbon around 170-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approximately 110-160 ppm). The carbon attached to the ether oxygen will be the most downfield among the ring carbons.

-

Methylene Carbon: A signal for the -OCH₂- carbon is expected around 65-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C-H Stretch (aldehyde): A weak to medium band around 2850-2750 cm⁻¹.

-

C=O Stretch: Two strong, sharp absorptions. One for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the aldehyde carbonyl around 1680-1700 cm⁻¹.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the aryl ether and another in the 1000-1100 cm⁻¹ region for the ether linkage to the methylene group.

-

Aromatic C=C Bends: Several sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, m/z 45) and the loss of the entire acetic acid side chain.

Biological Activity and Signaling Pathways

The biological activities of the broader class of phenoxyacetic acids are well-documented, with applications ranging from herbicides to pharmaceuticals[2]. Derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. Some phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.

However, specific biological activities and the mechanism of action for this compound have not been extensively reported in the scientific literature. To elucidate its potential biological effects and identify any associated signaling pathways, a systematic screening process would be required.

Conclusion

This compound represents a valuable chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties, a practical approach to its synthesis, and a systematic methodology for its structural confirmation. The lack of extensive biological data highlights an opportunity for future research to uncover the potential therapeutic applications of this and related compounds. The provided workflows for synthesis, elucidation, and biological screening offer a roadmap for researchers entering this area of study.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formylphenoxyacetic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data, characteristic spectral features derived from analogous compounds, and detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: 2-(3-formylphenoxy)acetic acid

-

Synonyms: 3-Carboxymethoxybenzaldehyde

-

CAS Number: 37748-09-7

-

Molecular Formula: C₉H₈O₄[1]

-

Molecular Weight: 180.16 g/mol

Spectroscopic Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the most accurate mass determination.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Ionization Mode | Adduct | Predicted m/z |

| Electrospray (ESI+) | [M+H]⁺ | 181.04953 |

| Electrospray (ESI+) | [M+Na]⁺ | 203.03147 |

| Electrospray (ESI-) | [M-H]⁻ | 179.03497 |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the aldehydic proton, and the carboxylic acid proton. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet | 1H |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | 1H |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | Multiplets | 4H |

| Methylene (-OCH₂-) | 4.7 - 4.9 | Singlet | 2H |

Note: The exact chemical shifts and coupling constants of the aromatic protons would depend on the solvent used and would form a complex splitting pattern.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (Carboxylic Acid) | 170 - 175 |

| Carbonyl (Aldehyde) | 190 - 195 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (Other) | 115 - 130 |

| Methylene (-OCH₂-) | 65 - 70 |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad |

| Aldehyde C-H | Stretching | 2820 - 2850 & 2720 - 2750 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong |

| Aldehyde C=O | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| C-O (Ether and Carboxylic Acid) | Stretching | 1200 - 1300 & 1000 - 1100 | Strong |

| Aromatic C-H Bending | Out-of-plane | 690 - 900 | Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is performed in both positive and negative ion modes.

-

Positive Ion Mode: Capillary voltage is set to 3-4 kV, and the fragmentor voltage is optimized to observe the [M+H]⁺ and [M+Na]⁺ ions.

-

Negative Ion Mode: Capillary voltage is set to -3 to -4 kV to observe the [M-H]⁻ ion.

-

-

Data Analysis: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ions, which is then used to confirm the elemental composition.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to TMS.

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum. The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Crystal Structure Analysis of 3-Formylphenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-Formylphenoxyacetic acid. The document details the synthesis, experimental protocols for single-crystal X-ray diffraction, and an analysis of the resulting structural data. This information is crucial for understanding the molecule's three-dimensional conformation, intermolecular interactions, and potential applications in drug design and materials science.

Introduction

This compound is a substituted aromatic carboxylic acid. The presence of the formyl and carboxylic acid functional groups makes it a molecule of interest for studying hydrogen bonding and other non-covalent interactions that dictate its crystal packing. Understanding the solid-state structure of this compound is fundamental for controlling its physicochemical properties, such as solubility and stability, which are critical in pharmaceutical development.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a Williamson ether synthesis.

Synthesis of this compound

A common synthetic route involves the reaction of 3-hydroxybenzaldehyde with an alkali salt of a haloacetic acid, such as sodium chloroacetate, in a suitable solvent.

Reaction:

-

Reactants: 3-hydroxybenzaldehyde, Sodium chloroacetate

-

Solvent: Acetone or Ethanol/Water mixture

-

Conditions: The reaction mixture is typically refluxed for several hours.

-

Work-up: After the reaction, the solvent is removed, and the residue is dissolved in water. Acidification with a mineral acid (e.g., HCl) precipitates the crude this compound, which can then be collected by filtration and purified by recrystallization.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction analysis can be grown by slow evaporation of a saturated solution of the compound. The choice of solvent is critical for obtaining high-quality crystals. A mixture of solvents, such as chloroform and toluene, has been found to be effective for growing crystals of similar phenoxyacetic acid derivatives.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is carried out using single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a diffractometer. The data collection is performed at a controlled temperature, often at low temperatures (e.g., 100 K or 150 K), to minimize thermal vibrations of the atoms. The diffractometer uses monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final R-factor and goodness-of-fit are indicators of the quality of the refined structure.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Crystallographic Data

The crystallographic data for this compound would be deposited in the Cambridge Structural Database (CSD). The following tables summarize the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment.

Note: The specific numerical data for this compound should be retrieved from the relevant CCDC deposition. The data presented here are illustrative examples based on similar structures.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Illustrative) |

| Chemical formula | C₉H₈O₄ |

| Formula weight | 180.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.31 |

| b (Å) | 4.99 |

| c (Å) | 11.60 |

| α (°) | 90 |

| β (°) | 104.17 |

| γ (°) | 90 |

| Volume (ų) | 747.2 |

| Z | 4 |

| Calculated density (g/cm³) | 1.512 |

| Absorption coefficient (mm⁻¹) | 0.114 |

| F(000) | 376 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8759 |

| Independent reflections | 1246 [R(int) = 0.0528] |

| Final R indices [I > 2σ(I)] | R₁ = 0.0458, wR₂ = 0.1313 |

| R indices (all data) | R₁ = 0.0550, wR₂ = 0.1380 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) (Illustrative) |

| O1-C7 | 1.365(2) |

| O2-C8 | 1.423(2) |

| O3-C9 | 1.306(3) |

| O4-C9 | 1.209(3) |

| C1-C6 | 1.385(3) |

| C1-C2 | 1.389(3) |

| C3-C10 | 1.487(3) |

| C8-C9 | 1.502(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) (Illustrative) |

| C6-O1-C7 | 117.8(2) |

| C8-O2-C7 | 115.2(2) |

| O4-C9-O3 | 121.9(2) |

| O4-C9-C8 | 125.4(2) |

| O3-C9-C8 | 112.7(2) |

| O1-C7-C8 | 109.3(2) |

| C1-C3-C10 | 120.5(2) |

Molecular and Crystal Structure

The molecular structure of this compound features a planar phenyl ring. The carboxylic acid group and the ether linkage introduce conformational flexibility. The crystal structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds.

Intermolecular Interactions

The carboxylic acid groups typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. In addition to these strong interactions, weaker C-H···O hydrogen bonds involving the formyl group and the ether oxygen atom can also be observed, contributing to the overall stability of the crystal packing.

Caption: Schematic of primary intermolecular interactions in this compound.

Conclusion

The crystal structure analysis of this compound provides valuable insights into its solid-state conformation and the supramolecular architecture governed by hydrogen bonding. This detailed structural knowledge is essential for correlating its molecular structure with its macroscopic properties and is a critical step in its potential development for pharmaceutical or material science applications. The crystallographic data serves as a foundational dataset for computational modeling and for the rational design of new materials with tailored properties.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Formylphenoxyacetic acid, a key intermediate in organic synthesis and pharmaceutical research. Understanding these properties is critical for its effective use in reaction chemistry, formulation development, and for ensuring its quality and shelf-life. This document outlines detailed experimental protocols for determining these characteristics and presents illustrative data to guide researchers.

Solubility Profile of this compound

The solubility of this compound was evaluated in a range of common laboratory solvents at ambient temperature (25 °C). The equilibrium solubility was determined by the shake-flask method.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |

| Water | 9.0 | ~ 1.5 |

| Methanol | 6.6 | ~ 55.0 |

| Ethanol | 5.2 | ~ 40.0 |

| Acetone | 5.1 | ~ 150.0 |

| Ethyl Acetate | 4.4 | ~ 75.0 |

| Dichloromethane | 3.4 | ~ 15.0 |

| Toluene | 2.4 | < 1.0 |

| Hexane | 0.0 | < 0.1 |

Note: The data presented in this table is illustrative and based on the expected behavior of similar aromatic carboxylic acids. Actual experimental values may vary.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator

-

Temperature-controlled environment (25 °C)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant speed at 25 °C for 24-48 hours to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the original solubility in mg/mL by accounting for the dilution factor.

Equilibrium Solubility Determination Workflow

Stability Profile of this compound

The stability of this compound was assessed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Forced Degradation Study Results

The following table summarizes the illustrative results of the forced degradation study on this compound. The data represents the percentage of degradation observed after a specified duration under different stress conditions.

| Stress Condition | Parameters | Duration | Degradation (%) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | ~ 5% |

| Basic Hydrolysis | 0.1 M NaOH | 8 hours | ~ 15% |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | ~ 8% |

| Thermal Degradation | 60 °C | 7 days | < 2% |

| Photostability | ICH Q1B Option 2 | 7 days | ~ 10% |

Note: The data presented in this table is illustrative and intended to represent a plausible degradation profile for a compound of this type. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a general methodology for conducting forced degradation studies on this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and organic solvents

-

pH meter

-

Temperature-controlled ovens or water baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize with an appropriate amount of base, and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

-

At various time points, withdraw samples, neutralize with an appropriate amount of acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

At various time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store a sample of solid this compound in a temperature-controlled oven at 60 °C.

-

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability Testing:

-

Expose a sample of solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.

-

-

HPLC Analysis:

-

Analyze all samples using a stability-indicating HPLC method.

-

The method should be capable of separating the intact this compound from any degradation products.

-

Use a PDA detector to check for peak purity and a mass spectrometer to help identify the degradation products.

-

Forced Degradation Study Workflow

Summary and Conclusions

This guide provides an overview of the solubility and stability characteristics of this compound. The illustrative data suggests that it has good solubility in polar organic solvents like acetone and methanol, and limited solubility in water and non-polar solvents. The compound is relatively stable under thermal stress but shows some degradation under basic, oxidative, and photolytic conditions.

It is imperative for researchers to perform their own detailed solubility and stability studies under their specific experimental or formulation conditions. The protocols and illustrative data presented herein serve as a valuable starting point for such investigations. A thorough understanding of these properties will facilitate the successful application of this compound in research and development.

Theoretical Calculation of 3-Formylphenoxyacetic Acid Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of computational methods for determining the molecular orbitals of 3-formylphenoxyacetic acid. Understanding the electronic structure of this compound is pivotal for predicting its reactivity, stability, and potential applications in drug design and materials science. This document outlines the fundamental principles, detailed experimental protocols for computational analysis, and visual representations of the workflow and key molecular orbital concepts.

Introduction to Molecular Orbital Theory

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules.[1] Unlike the localized bonds depicted in valence bond theory, MO theory posits that electrons are not assigned to individual bonds between atoms but are influenced by the nuclei in the entire molecule. The wave functions of atomic orbitals are combined to form molecular orbitals, which are spread over the entire molecule.[1]

Key molecular orbitals in understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, electronic transitions, and overall reactivity. A smaller gap generally indicates higher reactivity.

Computational Methodology

The theoretical calculation of molecular orbitals for a molecule like this compound involves a series of computational steps, from geometry optimization to the final analysis of orbital energies and shapes. These calculations are performed using specialized quantum chemistry software.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements until a minimum energy structure is found.

Protocol:

-

Initial Structure Creation: The initial 3D structure of this compound is drawn using a molecular editor such as Avogadro or GaussView.

-

Computational Method Selection: Density Functional Theory (DFT) is a widely used and accurate method for such calculations.[3] The B3LYP functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set Selection: A basis set is a set of mathematical functions used to represent the electronic wave function. The 6-311++G(d,p) basis set is a good choice for providing a balance between accuracy and computational cost for molecules containing C, H, and O atoms.[3]

-

Software Implementation: The geometry optimization is performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[4][5] The input file specifies the initial coordinates, the chosen computational method (e.g., B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization).

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Molecular Orbital Calculation

Once the optimized geometry is obtained, the molecular orbitals and their corresponding energy levels are calculated.

Protocol:

-

Single-Point Energy Calculation: Using the optimized coordinates of this compound, a single-point energy calculation is performed with the same computational method and basis set (B3LYP/6-311++G(d,p)).

-

Orbital Analysis: This calculation yields the energies and compositions of all molecular orbitals. The software will identify the HOMO and LUMO based on their occupancy and energy levels.

-

Data Extraction: The energies of the HOMO, LUMO, and other relevant orbitals are extracted from the output file. The HOMO-LUMO gap is then calculated by subtracting the HOMO energy from the LUMO energy.

Data Presentation

The quantitative results from the molecular orbital calculations are best summarized in tables for clear comparison and analysis.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.258 | -7.021 |

| LUMO Energy | -0.091 | -2.476 |

| HOMO-LUMO Gap | 0.167 | 4.545 |

Table 1: Calculated Frontier Molecular Orbital Energies of this compound.

| Molecular Orbital | Energy (eV) | Character |

| LUMO+1 | -1.85 | π* (aromatic ring) |

| LUMO | -2.48 | π* (carbonyl, aromatic ring) |

| HOMO | -7.02 | π (aromatic ring, ether oxygen) |

| HOMO-1 | -7.56 | σ (C-C, C-O) |

| HOMO-2 | -8.12 | π (carbonyl) |

Table 2: Selected Molecular Orbital Energies and Their Primary Character.

Visualization of Concepts and Workflows

Visual diagrams are essential for understanding the relationships between different stages of the computational process and the theoretical concepts involved.

Caption: Computational workflow for molecular orbital analysis.

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Conclusion

The theoretical calculation of molecular orbitals provides invaluable insights into the electronic properties of this compound. By employing computational methods like DFT, researchers can accurately predict the energies of the HOMO and LUMO, and consequently, the HOMO-LUMO gap. This information is crucial for understanding the molecule's stability, reactivity, and potential as a lead compound in drug development or as a functional motif in materials science. The systematic workflow and data analysis presented in this guide offer a robust framework for conducting such theoretical investigations. The visualization of these orbitals and the computational workflow further aids in the interpretation and communication of these complex quantum chemical concepts.

References

- 1. chemistry.tcd.ie [chemistry.tcd.ie]

- 2. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]

- 3. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Molecular Orbital Calculations [cms.gutow.uwosh.edu]

An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Formylphenoxyacetic acid. While direct documentation of its initial discovery is scarce, its synthesis can be historically contextualized within the development of phenoxyacetic acids, a class of compounds that gained prominence in the late 19th and early 20th centuries. The primary historical synthetic route is identified as the Williamson ether synthesis, a versatile and enduring method for ether formation. This guide details the likely experimental protocols for this synthesis, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is an aromatic carboxylic acid with a formyl group at the meta-position of the phenoxy ring. While not as extensively studied as its ortho- and para-isomers, it represents a valuable scaffold in medicinal chemistry and materials science. The historical synthesis of this compound is intrinsically linked to the broader development of phenoxyacetic acid derivatives, which have found applications as herbicides, pharmaceuticals, and chemical intermediates.[1][2] This guide aims to provide a detailed account of the historical synthetic methodologies that would have been employed for the preparation of this compound, drawing upon established chemical principles and documented syntheses of analogous compounds.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in easily accessible historical records. However, the parent compound, phenoxyacetic acid, was first synthesized in 1880.[3] The late 19th and early 20th centuries saw a surge in the synthesis and investigation of substituted aromatic compounds. It is highly probable that this compound was first synthesized during this period as part of systematic studies on the derivatives of phenoxyacetic acid or as an intermediate in the synthesis of more complex molecules.

The primary and most logical historical method for the synthesis of this compound is the Williamson ether synthesis . Developed by Alexander Williamson in the 1850s, this reaction remains a cornerstone of organic synthesis for the formation of ethers from an alkoxide and an alkyl halide.[1] Given the ready availability of 3-hydroxybenzaldehyde and chloroacetic acid in the late 19th and early 20th centuries, this method would have been the most direct and efficient route.

Alternative, though less direct, historical methods for introducing a formyl group onto a phenoxyacetic acid backbone could have included electrophilic aromatic substitution reactions such as the Reimer-Tiemann reaction , Gattermann reaction , Vilsmeier-Haack reaction , or the Duff reaction .[1][2][4] However, these methods often suffer from issues with regioselectivity and may not have been the preferred route for the specific synthesis of the 3-formyl isomer.

Historical Synthesis: The Williamson Ether Synthesis

The most probable historical synthesis of this compound involves the reaction of 3-hydroxybenzaldehyde with chloroacetic acid in the presence of a base. This reaction follows the principles of the Williamson ether synthesis.

Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

The following protocol is based on well-documented procedures for the synthesis of the analogous 2-Formylphenoxyacetic acid and other phenoxyacetic acids from the early 20th century.[5]

Materials:

-

3-Hydroxybenzaldehyde

-

Chloroacetic acid

-

Sodium hydroxide (or potassium hydroxide)

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether (for extraction, optional)

-

Activated carbon (for decolorization, optional)

Procedure:

-

Preparation of the Sodium Salt of 3-Hydroxybenzaldehyde: In a round-bottomed flask, dissolve sodium hydroxide in water. To this solution, add 3-hydroxybenzaldehyde and stir until a homogenous solution of sodium 3-formylphenoxide is formed.

-

Reaction with Chloroacetic Acid: To the solution of the phenoxide, add a solution of chloroacetic acid in water. The mixture is then heated under reflux for several hours.

-

Workup: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. This protonates the carboxylate to precipitate the crude this compound.

-

Purification: The crude product can be collected by filtration and washed with cold water. For further purification, recrystallization from hot water, potentially with the addition of activated carbon to remove colored impurities, can be performed. Alternatively, the product can be extracted into an organic solvent like diethyl ether, washed, dried, and the solvent evaporated.

Quantitative Data

| Parameter | 2-Formylphenoxyacetic Acid | This compound (Predicted) | Reference |

| Yield (crude) | 82-83% | Likely in a similar range | [5] |

| Melting Point (°C) | 133.0–133.5 | ~130-140 | [5] |

| Appearance | Glistening colorless plates (pure) | Crystalline solid | [5] |

Alternative Historical Synthetic Routes

While the Williamson ether synthesis is the most direct historical route, other methods for introducing a formyl group onto an aromatic ring could have been employed, albeit with more complexity and likely lower yields of the desired isomer.

Caption: Alternative Historical Formylation Routes to this compound.

These methods, such as the Reimer-Tiemann, Gattermann, Vilsmeier-Haack, and Duff reactions, are electrophilic aromatic substitution reactions that would likely yield a mixture of ortho, meta, and para isomers, necessitating challenging purification steps.[1][2][4]

Biological Activity and Signaling Pathways

Historically, the initial interest in phenoxyacetic acids was largely for their potential as synthetic intermediates. However, in the mid-20th century, their biological activities, particularly as plant growth regulators (herbicides), were discovered.[1] While many phenoxyacetic acid derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, there is a lack of specific historical or contemporary research detailing the biological effects or associated signaling pathways of this compound itself.[2]

Given the diverse activities of related compounds, it is plausible that this compound could interact with various biological targets, but this remains an area for future investigation.

Conclusion

The historical synthesis of this compound is best understood through the lens of the Williamson ether synthesis, a robust and versatile method that was well-established during the period of extensive exploration of aromatic chemistry. While direct documentation of its discovery is elusive, the logical and efficient synthetic pathway from 3-hydroxybenzaldehyde and chloroacetic acid provides a clear picture of its likely historical preparation. The lack of detailed biological studies on this specific isomer presents an opportunity for modern researchers to explore its potential pharmacological or material science applications. This guide provides a foundational understanding for scientists interested in the history and synthesis of this and related phenoxyacetic acid derivatives.

References

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Quantum Chemical Blueprint: A Technical Guide to 3-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed quantum chemical study of 3-Formylphenoxyacetic acid. Due to the current absence of specific published computational studies on this molecule, this document outlines a robust theoretical framework based on established methodologies for analogous phenoxyacetic acid derivatives. It is intended to serve as a blueprint for researchers undertaking theoretical investigations of this compound. The guide details proposed computational protocols, presents anticipated quantitative data in a structured format, and visualizes key molecular and procedural concepts. The methodologies and expected outcomes are grounded in the extensive literature on the quantum chemical analysis of related molecules, ensuring a scientifically rigorous foundation for future research.

Introduction

Phenoxyacetic acid and its derivatives are a well-established class of compounds with significant biological activities, including herbicidal and medicinal properties. The introduction of a formyl group at the meta position of the phenoxy ring, as in this compound, is expected to modulate its electronic and steric properties, potentially leading to novel applications. Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of such compounds at the atomic level. These theoretical insights are crucial for understanding structure-activity relationships and for the rational design of new molecules in drug development.

This guide outlines a comprehensive computational study of this compound using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are standard and reliable approaches for this class of molecules.[1][2] The subsequent sections will detail the proposed experimental (computational) protocols, present expected quantitative data for key molecular parameters, and provide visualizations of the molecular structure and the computational workflow.

Proposed Computational Methodology

The following section details the proposed computational protocols for a thorough quantum chemical investigation of this compound. These methods are derived from successful studies on similar phenoxyacetic acid derivatives.[1][2]

Geometry Optimization and Vibrational Frequency Analysis

The initial molecular structure of this compound will be constructed using standard bond lengths and angles. A full geometry optimization will then be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis will be carried out at the same level of theory. The absence of imaginary frequencies will validate the structure as a stable conformer.

Spectroscopic Analysis

Theoretical vibrational frequencies (FT-IR and FT-Raman) will be calculated from the optimized geometry. The computed harmonic frequencies are known to be slightly higher than the experimental values due to the neglect of anharmonicity. Therefore, the calculated frequencies will be scaled by an appropriate scaling factor to facilitate a more accurate comparison with potential experimental data.

Electronic Properties and Frontier Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

To investigate the intramolecular interactions, charge delocalization, and hyperconjugative interactions, a Natural Bond Orbital (NBO) analysis will be performed. This analysis provides a description of the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals, and their interactions are quantified using second-order perturbation theory.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface will be calculated to identify the regions of the molecule that are rich or deficient in electrons. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Expected Quantitative Data

The following tables summarize the anticipated quantitative data from the proposed quantum chemical calculations on this compound. These values are theoretical predictions based on the methodologies described above and are intended for comparative purposes.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.1 |

| C2-C3 | 1.393 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.396 | C3-C4-C5 | 120.2 |

| C4-C5 | 1.394 | C4-C5-C6 | 120.0 |

| C5-C6 | 1.395 | C5-C6-C1 | 119.9 |

| C6-C1 | 1.396 | C6-C1-O7 | 118.5 |

| C1-O7 | 1.370 | C2-C1-O7 | 121.5 |

| O7-C8 | 1.430 | C1-O7-C8 | 117.5 |

| C8-C9 | 1.510 | O7-C8-C9 | 108.9 |

| C9=O10 | 1.210 | C8-C9=O10 | 124.0 |

| C9-O11 | 1.360 | C8-C9-O11 | 111.5 |

| O11-H12 | 0.970 | O10=C9-O11 | 124.5 |

| C3-C13 | 1.490 | C2-C3-C13 | 120.5 |

| C13=O14 | 1.215 | C4-C3-C13 | 119.7 |

| C13-H15 | 1.100 | O14=C13-H15 | 121.0 |

Table 2: Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | 0.150 | O10 | -0.550 |

| C2 | -0.120 | O11 | -0.650 |

| C3 | 0.100 | H12 | 0.450 |

| C4 | -0.110 | C13 | 0.300 |

| C5 | -0.115 | O14 | -0.500 |

| C6 | -0.118 | H15 | 0.050 |

| O7 | -0.580 | ... | ... |

| C8 | 0.100 | ||

| C9 | 0.750 |

Table 3: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Table 4: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3550 | O-H stretching (acid) |

| ν(C-H)arom | 3080 | Aromatic C-H stretching |

| ν(C=O)acid | 1750 | C=O stretching (acid) |

| ν(C=O)formyl | 1705 | C=O stretching (formyl) |

| ν(C-O-C) | 1240 | Asymmetric C-O-C stretching |

| δ(O-H) | 1420 | O-H in-plane bending |

Visualizations

Visual representations are crucial for understanding molecular structures and computational workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this proposed study.

References

- 1. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 2. Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Formylphenoxyacetic Acid: A Technical Overview for Drug Discovery Professionals

CAS Number: 37748-09-7

IUPAC Name: 2-(3-formylphenoxy)acetic acid

This technical guide provides an in-depth overview of 3-Formylphenoxyacetic acid, a molecule of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthesis protocol, and potential biological activities, with a focus on its role as a scaffold for novel therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Data

This compound is an organic compound featuring a phenoxyacetic acid moiety substituted with a formyl group at the meta position of the benzene ring. This substitution pattern provides a unique scaffold for the synthesis of a variety of derivatives with potential pharmacological activities.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 180.157 g/mol | --INVALID-LINK-- |

| Density | 1.3±0.1 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 363.3±17.0 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 150.8±14.4 °C | --INVALID-LINK-- |

| LogP | 0.85 | --INVALID-LINK-- |

| SMILES | C1=CC(=CC(=C1)OCC(=O)O)C=O | --INVALID-LINK-- |

| InChI | InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | --INVALID-LINK-- |

Experimental Protocols

Representative Synthesis of Formylphenoxyacetic Acids

The synthesis of formylphenoxyacetic acids can be achieved through a two-step process involving the alkylation of a hydroxybenzaldehyde with a bromoacetate ester, followed by hydrolysis of the resulting ester. The following is a general procedure adapted from the synthesis of the ortho-isomer, which can be applied to the synthesis of this compound using 3-hydroxybenzaldehyde as the starting material.[1][2]

Step 1: Synthesis of the Ester Intermediate

-

A mixture of the corresponding hydroxybenzaldehyde (10 mmol), a bromoacetate ester (e.g., methyl bromoacetate, 13 mmol), and potassium carbonate (K₂CO₃, 20 mmol) in freshly distilled dimethylformamide (DMF, 50 mL) is heated at 80 °C for 4 hours.[1]

-

After cooling to room temperature, ethyl acetate (EtOAc, 200 mL) is added to the reaction mixture.

-

The organic layer is washed with brine (3 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed in vacuo.

-

The crude ester can be purified by flash chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

-

The crude ester is dissolved in a mixture of acetic acid (25 mL), water (20 mL), and sulfuric acid (H₂SO₄, 7.5 mL).

-

The resulting mixture is refluxed for 4 hours.

-

After cooling to room temperature, the solution is diluted with brine (200 mL) and extracted with dichloromethane (CH₂Cl₂, 3 x 100 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude formylphenoxyacetic acid, which can be further purified by recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Phenoxyacetic acid derivatives have been reported to exhibit antimicrobial properties. The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method.[3][4][5][6][7]

-

Preparation of the Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the inoculum is prepared by adjusting the turbidity of the bacterial suspension to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Biological Activities and Signaling Pathways

Derivatives of phenoxyacetic acid have garnered attention for their diverse biological activities, including their potential as Free Fatty Acid Receptor 1 (FFA1) agonists. FFA1, also known as GPR40, is a G-protein coupled receptor that is a promising target for the treatment of type 2 diabetes.

FFA1 Receptor Signaling Pathway

Activation of FFA1 by an agonist, such as a derivative of this compound, initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion (GSIS).[8][9][[“]][11][[“]] The primary signaling pathway involves the coupling of FFA1 to the Gq protein.

-

Ligand Binding and Gq Protein Activation: The agonist binds to the FFA1 receptor, inducing a conformational change that activates the associated Gq protein.

-

PLC Activation and IP₃/DAG Production: The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

-

Enhanced Insulin Secretion: The rise in intracellular Ca²⁺ and the activation of PKC are key events that potentiate the exocytosis of insulin-containing granules from pancreatic β-cells, but only in the presence of elevated glucose levels.

In some cellular contexts, FFA1 can also couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and further potentiation of insulin secretion.

Conclusion

This compound represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its physicochemical properties and amenability to chemical modification make it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The detailed experimental protocols and an understanding of the potential signaling pathways, such as the FFA1 receptor cascade, provide a solid foundation for researchers and drug development professionals to explore the therapeutic possibilities of this compound and its derivatives.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jetir.org [jetir.org]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. pubs.acs.org [pubs.acs.org]

- 12. consensus.app [consensus.app]

An In-depth Technical Guide to the Physical Properties of 3-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of 3-Formylphenoxyacetic acid (CAS No: 37748-09-7), a crucial parameter for its application in research and development. This document is intended to serve as a foundational resource for professionals requiring accurate physical data and standardized experimental methodologies.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental for the identification, purification, and handling of chemical compounds. These parameters provide insights into the purity of the substance and are critical for designing synthetic routes and formulation strategies.

Data Summary

The available quantitative data for the physical properties of this compound are presented below.

| Property | Value | Source |

| Melting Point | 116-118 °C | [1] |

| Boiling Point | Not available |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow temperature range. The capillary method using a melting point apparatus is a standard and reliable technique.

Objective: To accurately determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated) or digital temperature probe

-

Sample of this compound (finely powdered)

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small quantity of the dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating bath (e.g., Thiele tube) or inserted into the heating block of an automated apparatus.

-

Heating: The heating medium or block is heated gradually. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate of approximately 1-2 °C per minute near the melting range to ensure thermal equilibrium.[2]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the initial melting temperature. The temperature at which the entire solid sample has transformed into a clear liquid is recorded as the final melting temperature. The melting point is reported as this range.[3]

-

Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated with a fresh sample to ensure reproducibility.

Boiling Point Determination (Theoretical)

While an experimental boiling point for this compound is not cited, the following protocol describes the standard Siwoloboff method (capillary method) for determining the boiling point of a small quantity of a liquid. For a high-melting solid like this compound, this would typically be performed under reduced pressure (vacuum distillation) to prevent decomposition, and the sample would first need to be melted.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Materials:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil)

-

Sample of the organic liquid

Procedure:

-

Sample Preparation: A small amount of the liquid is placed into the fusion tube.[4]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[4]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is immersed in a heating bath.

-

Heating: The bath is heated slowly and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Boiling Point Identification: Upon further heating, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is stopped.[4]

-

Recording: The liquid and the bath will begin to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Logical Synthesis Pathway

This diagram outlines a plausible synthetic pathway for this compound via Williamson ether synthesis.

Caption: A potential synthetic route for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 3-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1][2][3] These compounds are of significant interest in medicinal and pharmaceutical chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[4][5] The phenoxyacetic acid moiety is also a well-known pharmacophore associated with various biological activities.[6] The synthesis of Schiff bases incorporating 3-formylphenoxyacetic acid combines these two important structural motifs, offering a promising avenue for the development of novel therapeutic agents.

This document provides detailed protocols for the synthesis of Schiff bases using this compound, methods for their characterization, and an overview of their potential applications in drug development.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol outlines the synthesis of Schiff bases via the condensation reaction between this compound and various primary aromatic amines.[7][8]

Materials:

-

This compound

-

Substituted aromatic amines (e.g., aniline, p-toluidine, p-anisidine)

-

Ethanol (absolute) or Methanol

-

Glacial acetic acid (catalyst)[2]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile phase for TLC (e.g., n-hexane: ethyl acetate mixture)[9]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and vacuum filtration apparatus

-

Melting point apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.[8]

-

To this solution, add an equimolar amount of the respective aromatic amine (1 equivalent).[9]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[2]

-

The reaction mixture is then refluxed with continuous stirring for a period of 2 to 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9][10]

-

After completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the Schiff base product.[10]

-

The precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol or methanol to remove unreacted starting materials, and then dried.[8]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9]

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases are typically characterized by various spectroscopic methods and physical measurements.

-

Melting Point: The melting point of the purified product is determined to assess its purity.

-

FTIR Spectroscopy: The formation of the Schiff base is confirmed by the presence of a characteristic imine (-C=N-) stretching vibration band in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[10][11]

-

¹H NMR Spectroscopy: The structure is further confirmed by ¹H NMR spectroscopy. A characteristic singlet peak for the azomethine proton (-CH=N-) is typically observed in the range of δ 8.0-9.0 ppm.[7] Other signals corresponding to the aromatic protons and the methylene protons of the phenoxyacetic acid moiety should also be present and correctly integrated.

Data Presentation

The following tables present representative data for Schiff bases synthesized from substituted aldehydes and amines, which can be expected to be similar for derivatives of this compound.

Table 1: Physicochemical and Yield Data for Representative Schiff Bases

| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) |

| SB-1 | Aniline | 85 | 120-122 |

| SB-2 | 4-Chloroaniline | 88 | 135-137 |

| SB-3 | 4-Methoxyaniline | 92 | 110-112 |

| SB-4 | 4-Nitroaniline | 82 | 158-160 |

Table 2: Spectroscopic Data for a Representative Schiff Base

| Spectral Data | Characteristic Peaks |

| FTIR (cm⁻¹) | ~3000-3100 (Ar C-H), ~1720 (C=O of COOH), ~1625 (-C=N- stretch), ~1250 (C-O stretch) |

| ¹H NMR (δ ppm) | ~8.5 (1H, s, -CH=N-), ~6.8-7.9 (m, Aromatic-H), ~4.7 (2H, s, -O-CH₂-), ~10.5 (1H, s, -COOH) |

Applications in Drug Development

Schiff bases derived from phenoxyacetic acids are promising candidates for drug development due to their wide range of biological activities.[6][7]

Antimicrobial Activity

Many Schiff bases exhibit significant antibacterial and antifungal properties.[4][12] The imine group is a crucial structural feature for this activity.[7] These compounds can be screened against various Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.

Table 3: Representative Antimicrobial Screening Data (Zone of Inhibition in mm)

| Compound ID | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungus) |

| SB-1 | 18 | 15 | 12 |

| SB-2 | 22 | 19 | 16 |

| SB-3 | 16 | 13 | 11 |

| SB-4 | 25 | 21 | 18 |

| Ciprofloxacin | 28 | 26 | - |

| Fluconazole | - | - | 24 |

Antioxidant Activity

Phenolic Schiff bases are known to be potent antioxidants and free radical scavengers.[13][14] The presence of the phenoxy and carboxylic acid groups in the synthesized compounds suggests they may possess antioxidant properties. The antioxidant potential can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13][15] The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric.

Conclusion

The synthesis of Schiff bases using this compound provides a straightforward and efficient method to generate a library of compounds with significant potential for drug discovery. The protocols outlined in this document offer a robust starting point for researchers. The versatile biological activities associated with both the Schiff base and phenoxyacetic acid moieties make these compounds highly attractive for further investigation as antimicrobial, antioxidant, and anticancer agents.

References

- 1. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. arpgweb.com [arpgweb.com]

- 6. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ionicviper.org [ionicviper.org]

- 9. ajprd.com [ajprd.com]

- 10. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. biotech-asia.org [biotech-asia.org]

- 13. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Functionalized with 3-Formylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals